REACTION_CXSMILES
|
Br[CH2:2][C:3]1[N:8]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)[C:7](=[O:19])[NH:6][C@H:5]([C:20]2[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=2)[C:4]=1[C:28](OCC)=[O:29].[CH3:33][NH:34][NH2:35]>O1CCOCC1>[CH3:33][N:34]1[CH2:2][C:3]2[N:8]([C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:17])([F:16])[F:18])[CH:10]=3)[C:7](=[O:19])[NH:6][C@H:5]([C:20]3[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=3)[C:4]=2[C:28](=[O:29])[NH:35]1
|
Name
|
ethyl (4R)-6-(bromomethyl)-4-(4-cyanophenyl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C([C@H](NC(N1C1=CC(=CC=C1)C(F)(F)F)=O)C1=CC=C(C=C1)C#N)C(=O)OCC
|
Name
|
|
Quantity
|
2400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
methylhydrazine
|
Quantity
|
27.46 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid which was obtained after concentration of the product fractions
|
Type
|
CUSTOM
|
Details
|
was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure for 4 days
|
Duration
|
4 d
|
Name
|
|
Type
|
|
Smiles
|
CN1NC(C2=C(C1)N(C(N[C@@H]2C2=CC=C(C#N)C=C2)=O)C2=CC(=CC=C2)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |